3-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1,2-dihydro-6-hydroxy-2-oxoisonicotinic acid

Description

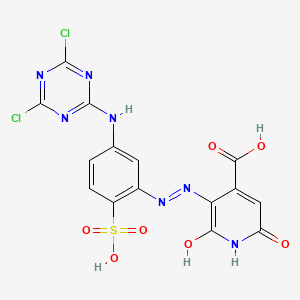

This compound is a structurally complex azo-triazine derivative characterized by a 4,6-dichloro-1,3,5-triazine core linked to a sulfophenylazo group and a hydroxyl-oxoisonicotinic acid moiety. The dichlorotriazine group is known for its electrophilic reactivity, enabling covalent binding to nucleophilic sites (e.g., amino or thiol groups) in biological or synthetic systems . The isonicotinic acid moiety, with its hydroxyl and oxo groups, may facilitate chelation or hydrogen bonding, influencing bioactivity or stability .

Properties

CAS No. |

67400-78-6 |

|---|---|

Molecular Formula |

C15H9Cl2N7O7S |

Molecular Weight |

502.2 g/mol |

IUPAC Name |

3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid |

InChI |

InChI=1S/C15H9Cl2N7O7S/c16-13-20-14(17)22-15(21-13)18-5-1-2-8(32(29,30)31)7(3-5)23-24-10-6(12(27)28)4-9(25)19-11(10)26/h1-4H,(H,27,28)(H2,19,25,26)(H,29,30,31)(H,18,20,21,22) |

InChI Key |

KJCIQZZNSPHHFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)N=NC3=C(NC(=O)C=C3C(=O)O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1,2-dihydro-6-hydroxy-2-oxoisonicotinic acid typically involves multiple steps:

Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo dye. This process requires acidic conditions and a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Introduction of the Triazine Ring: The next step involves the nucleophilic substitution of cyanuric chloride with the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1,2-dihydro-6-hydroxy-2-oxoisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive.

Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.

Substitution: Nucleophiles like ammonia (NH₃) or primary amines are used under alkaline conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

3-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1,2-dihydro-6-hydroxy-2-oxoisonicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: It interacts with cellular components such as proteins and nucleic acids, altering their function.

Pathways Involved: The azo group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can damage cellular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of triazine-based molecules, which are widely studied for their pesticidal, herbicidal, and pharmaceutical activities. Below is a comparative analysis with structurally related triazine derivatives:

Key Findings from Structural and Functional Comparisons

Solubility and Bioavailability: The sulfophenyl group in the target compound improves aqueous solubility relative to non-sulfonated analogs (e.g., oxazolidine derivatives), which may enhance bioavailability .

Steric and Electronic Effects : The hydroxyl-oxoisonicotinic acid moiety introduces steric hindrance and hydrogen-bonding capacity, which could modulate receptor binding compared to simpler benzoate esters (e.g., ethametsulfuron) .

QSAR and Molecular Descriptor Insights

- Van der Waals Volume : The target compound’s larger van der Waals volume (due to the azo-phenyl and isonicotinic acid groups) may reduce membrane permeability compared to smaller analogs like metsulfuron .

Biological Activity

3-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1,2-dihydro-6-hydroxy-2-oxoisonicotinic acid is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C16H14Cl2N6O5S |

| Molecular Weight | 453.28 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its antimicrobial properties. The presence of the triazine moiety and the azo linkage contributes to its efficacy against various pathogens.

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit significant antibacterial and antifungal activities. The following table summarizes key findings from various research studies:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : The triazine group may interfere with DNA replication in bacterial cells.

- Cell Membrane Disruption : The hydrophobic nature of certain functional groups can disrupt bacterial cell membranes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Case Studies

Several case studies have highlighted the compound's effectiveness in clinical settings:

-

Study on Antibacterial Efficacy : A study conducted on various Gram-positive and Gram-negative bacteria reported that derivatives similar to this compound showed promising results against resistant strains.

- Methodology : Serial dilution methods were employed to determine Minimum Inhibitory Concentrations (MICs).

- Results : Compounds demonstrated MIC values ranging from 32 to 128 µg/mL against tested strains.

-

Fungal Resistance Study : Research into antifungal properties indicated that the compound effectively inhibited the growth of Candida species.

- Methodology : Disk diffusion assays were used to assess antifungal activity.

- Results : Zones of inhibition ranged from 15 mm to 25 mm depending on concentration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.